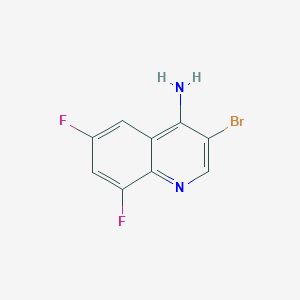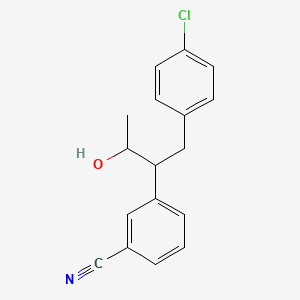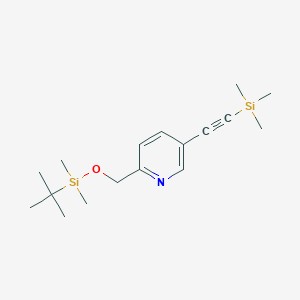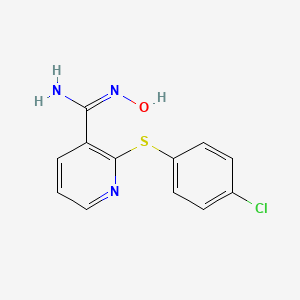
2-(4-chlorophenyl)sulfanyl-N'-hydroxypyridine-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide is a chemical compound with the molecular formula C12H10ClN3OS and a molecular weight of 279.75 g/mol It is known for its unique structure, which includes a chlorophenyl group, a sulfanyl group, and a hydroxypyridine carboximidamide moiety
Méthodes De Préparation
The synthesis of 2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide typically involves the reaction of 4-chlorothiophenol with 2-chloronicotinonitrile in the presence of a base, followed by the addition of hydroxylamine . The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal biochemical pathways. The sulfanyl and hydroxypyridine groups play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide can be compared with other similar compounds, such as:
2-(4-chlorophenyl)sulfanyl-N’-hydroxypyridine-2-carboximidamide: This compound has a similar structure but with a different position of the carboximidamide group, leading to variations in its chemical properties and biological activities.
2-(4-bromophenyl)sulfanyl-N’-hydroxypyridine-3-carboximidamide: The substitution of chlorine with bromine can affect the compound’s reactivity and interactions with molecular targets.
2-(4-chlorophenyl)sulfanyl-N’-hydroxyquinoline-3-carboximidamide: The replacement of the pyridine ring with a quinoline ring can result in different electronic and steric effects, influencing the compound’s overall behavior.
Propriétés
Formule moléculaire |
C12H10ClN3OS |
|---|---|
Poids moléculaire |
279.75 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanyl-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C12H10ClN3OS/c13-8-3-5-9(6-4-8)18-12-10(11(14)16-17)2-1-7-15-12/h1-7,17H,(H2,14,16) |
Clé InChI |
IQHQZPHPAOPOJO-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C(=N\O)/N |
SMILES canonique |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
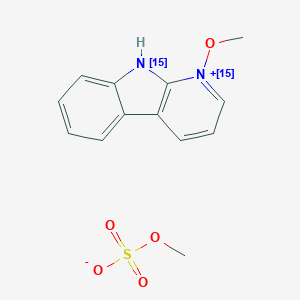
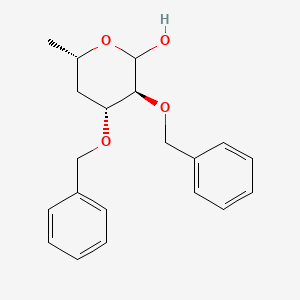
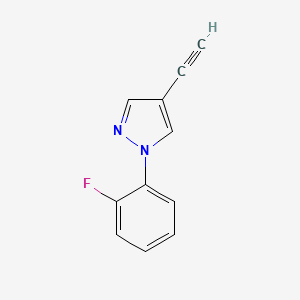
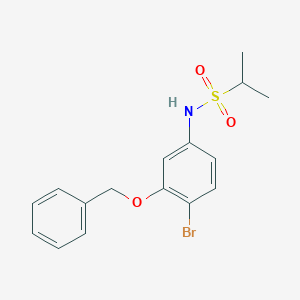
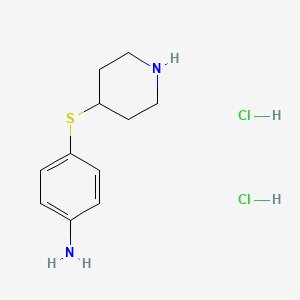

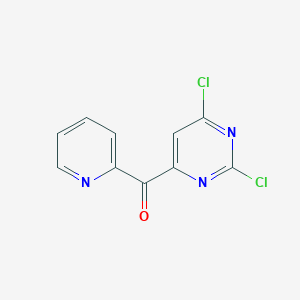
![N-Isopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13725383.png)
![2-{4-Bromo-3-[(cyclopropylamino)methyl]phenoxy}propanoic acid](/img/structure/B13725398.png)
